Fgfr3-IN-1
Description
Properties
Molecular Formula |
C28H39N9O3S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C28H39N9O3S/c1-4-31-41(38,39)26-8-6-5-7-23(26)33-28-30-20-29-27(34-28)32-21-9-10-24(25(19-21)40-3)37-13-11-22(12-14-37)36-17-15-35(2)16-18-36/h5-10,19-20,22,31H,4,11-18H2,1-3H3,(H2,29,30,32,33,34) |
InChI Key |
YJUANBRSJHPDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr3-IN-1: A Technical Overview of its Mechanism of Action
Introduction
Fgfr3-IN-1 is a potent small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mutations, gene amplification, or translocations, is implicated in the pathogenesis of various human cancers, including bladder cancer, as well as developmental disorders like achondroplasia.[3][4] As such, inhibitors targeting FGFRs are of significant interest in drug development. This document provides a detailed technical guide on the mechanism of action, biochemical and cellular activity, and relevant experimental methodologies for this compound.
Mechanism of Action
FGFRs are transmembrane receptors that, upon binding to fibroblast growth factor (FGF) ligands, dimerize and trigger the autophosphorylation of their intracellular kinase domains.[5][6] This activation initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate crucial cellular processes like proliferation, differentiation, and survival.[5][7][8]
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of FGFR3, preventing the binding of ATP. This action blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades. The inhibition of these pathways ultimately leads to reduced cell proliferation and can induce apoptosis in cancer cells dependent on FGFR3 signaling.
Quantitative Data: Biochemical Activity
This compound exhibits potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentration (IC50) values, determined through biochemical assays, are summarized below.
| Target Kinase | IC50 (nM) |
| FGFR1 | 40 |
| FGFR2 | 5.1 |
| FGFR3 | 12 |
| Data sourced from MedchemExpress.[1][2] |
Signaling Pathways
The binding of FGF ligands to FGFR3 initiates a complex network of intracellular signaling. The inhibition of FGFR3 by this compound effectively shuts down these pro-survival and proliferative signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant Fibroblast Growth Factor Receptor 3 Induces Intracellular Signaling and Cellular Transformation in a Cell Type- and Mutation-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 8. Mechanisms of FGFR3 actions in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr3-IN-1: A Technical Guide to Its Discovery, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Fgfr3-IN-1, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It details the molecule's discovery through structure-based drug design, its mechanism of action, biological activity, and the experimental protocols used for its characterization.
Introduction: Targeting FGFR3
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. Aberrant FGFR3 signaling, often due to mutations or overexpression, is a known oncogenic driver in several cancers, most notably bladder cancer. This makes FGFR3 a compelling therapeutic target. This compound emerged from a structure-based drug design program aimed at developing novel, potent, and selective inhibitors of FGFR3.[1]
Discovery and Synthesis
This compound was identified as part of an effort to design 1,3,5-triazine and pyrimidine derivatives as highly selective FGFR3 inhibitors with low activity against other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), to minimize off-target effects.[1]
Chemical Structure:
-
IUPAC Name: N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide
-
Molecular Formula: C₂₈H₃₉N₉O₃S
While the specific, step-by-step synthesis of this compound is proprietary to its discoverers, a plausible synthetic route for this class of 1,3,5-triazine derivatives can be conceptualized based on established organic chemistry principles. The core of the molecule is a di-substituted 1,3,5-triazine ring, which is typically synthesized by sequential nucleophilic aromatic substitution reactions starting from cyanuric chloride.
Mechanism of Action and FGFR3 Signaling
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the intracellular kinase domain of the FGFR3 protein, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.
Upon binding its natural ligand (a Fibroblast Growth Factor, or FGF), FGFR3 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins, initiating a cascade of intracellular signals that regulate cell fate. The primary pathways activated by FGFR3 include:
-
RAS-MAPK Pathway: Primarily regulates cell proliferation.
-
PI3K-AKT Pathway: Crucial for cell survival and growth.
-
PLCγ Pathway: Influences cell metabolism and calcium signaling.
-
JAK-STAT Pathway: Involved in cell growth and differentiation.
This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Biological Activity and Selectivity
The potency of this compound was determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC₅₀).
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 40 |
| FGFR2 | 5.1 |
| FGFR3 | 12 |
Data sourced from Kuriwaki I, et al. Bioorg Med Chem. 2020.
These results demonstrate that this compound is a potent inhibitor of FGFR family members, with particular potency against FGFR2 and FGFR3. A key aspect of its discovery was ensuring high selectivity over other kinases like VEGFR2, which is often associated with dose-limiting toxicities in less selective inhibitors.
Experimental Protocols
The characterization of kinase inhibitors like this compound relies on standardized in vitro and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified kinase.
Methodology:
-
Reaction Setup: Purified recombinant FGFR3 kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using luminescence-based methods (e.g., ADP-Glo™), which measure ADP production as an indicator of kinase activity, or through fluorescence resonance energy transfer (FRET).[2][3][4]
-
Data Analysis: The results are plotted as kinase activity versus inhibitor concentration to calculate the IC₅₀ value.
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cells, particularly those known to be driven by FGFR3 signaling.
Methodology (MTS/MTT Assay):
-
Cell Plating: Cancer cells (e.g., bladder cancer cell lines with known FGFR3 mutations) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period, typically 48-72 hours.
-
Reagent Addition: A tetrazolium salt solution (like MTS or MTT) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours. During this time, metabolically active (viable) cells convert the tetrazolium salt into a colored formazan product.[5][6]
-
Measurement: The quantity of formazan is measured by recording the absorbance at a specific wavelength (e.g., ~490 nm for MTS) using a microplate reader.[7]
-
Data Analysis: Absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, allowing for the determination of the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Conclusion
This compound is a potent, small-molecule inhibitor of the FGFR family, discovered through a targeted, structure-based design approach. Its high potency and selectivity profile make it a valuable tool for preclinical research into FGFR3-driven cancers, such as bladder cancer. The methodologies outlined in this guide represent the standard protocols used to discover and validate such targeted therapeutic agents, providing a framework for future research and development in the field of kinase inhibition.
References
- 1. Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.co.uk [promega.co.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cohesionbio.com [cohesionbio.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Fgfr3-IN-1: A Technical Guide to a Potent and Selective FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr3-IN-1, also identified as compound 18b in seminal research, is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1] As a member of the 1,3,5-triazine derivative class of compounds, it has emerged from structure-based drug design as a promising tool for investigating the role of FGFR3 in various pathologies, particularly bladder cancer.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and drug development professionals in their scientific endeavors.
Chemical Structure and Properties
This compound is a complex organic molecule with a 1,3,5-triazine core. Its detailed chemical identity and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
| Chemical Formula | C28H39N9O3S |
| SMILES | CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC |
| InChI Key | YJUANBRSJHPDHJ-UHFFFAOYSA-N |
| Property | Value | Source |
| Molecular Weight | 581.7 g/mol | PubChem |
| Monoisotopic Mass | 581.28970 Da | PubChem |
| XlogP3-AA | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 11 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
Biological Activity
This compound is a potent inhibitor of the kinase activity of Fibroblast Growth Factor Receptors, with a notable selectivity for FGFR3. The inhibitory concentrations (IC50) against various FGFR family members are detailed below.
| Target | IC50 (nM) |
| FGFR1 | 40 |
| FGFR2 | 5.1 |
| FGFR3 | 12 |
Data sourced from MedchemExpress, citing Kuriwaki I, et al. Bioorg Med Chem. 2020 May 15;28(10):115453.[1]
Mechanism of Action and Signaling Pathways
FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in various cancers, including bladder cancer.
This compound exerts its biological effect by competitively binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling cascades.
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are described in the primary research publication by Kuriwaki et al. (Bioorg Med Chem. 2020 May 15;28(10):115453). Due to restricted access to the full-text article, a summary of the likely methodologies is provided below based on standard practices in the field.
General Kinase Inhibition Assay (Illustrative Workflow)
The inhibitory activity of this compound against FGFR kinases is typically determined using an in vitro kinase assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (Illustrative Workflow)
The effect of this compound on the proliferation of cancer cell lines, particularly those with FGFR3 mutations or overexpression (e.g., bladder cancer cell lines), is commonly assessed using a cell viability assay.
References
A Technical Guide to the Target Selectivity Profile of Potent and Selective FGFR3 Inhibitors
This document provides a detailed overview of the target selectivity profile of representative potent and selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3). It is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics targeting the FGFR signaling pathway.
FGFR3: A Key Oncogenic Driver
Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR3 signaling, driven by genetic alterations such as mutations, amplifications, and translocations, is a known oncogenic driver in various cancers, including urothelial carcinoma, lung cancer, and gastric cancer.[3][4][5] This makes FGFR3 an attractive therapeutic target for the development of small molecule inhibitors.
Target Selectivity Profile of Representative FGFR Inhibitors
The following table summarizes the in vitro inhibitory activity of representative potent and selective FGFR inhibitors against a panel of kinases. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.
| Kinase Target | CPL304110 (IC50 nM) | 3D185 (IC50 nM) |
| FGFR1 | 4.08 | Not specified |
| FGFR2 | 1.44 | Not specified |
| FGFR3 | 10.55 | Not specified |
| KDR (VEGFR2) | 37 | 381.5 |
| TRKA | 11 | Not specified |
| PDGFRβ | >100 | Not specified |
| AURKA | >100 | Not specified |
| FLT3 | >100 | Not specified |
| IGF1R | >100 | Not specified |
| JAK2 | >100 | Not specified |
| CSF-1R | Not specified | Potent |
Data for CPL304110 and 3D185 are derived from published preclinical studies.[6][7] "Not specified" indicates that the data was not available in the cited sources. 3D185 is also a potent inhibitor of CSF-1R.
The data demonstrates that compounds like CPL304110 are highly potent against FGFR1, 2, and 3, with significantly less activity against other kinases, indicating a favorable selectivity profile.[6] For instance, the IC50 for KDR (VEGFR2) is over 25-fold higher than that for FGFR2, suggesting a reduced potential for off-target effects related to VEGF signaling.[6] Similarly, 3D185 shows high selectivity for FGFR1 over KDR, with a more than 760-fold difference in inhibitory concentration.[7]
Experimental Protocols
The determination of the target selectivity profile of an FGFR3 inhibitor involves a series of in vitro biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[1][2]
Materials:
-
Recombinant human FGFR3 kinase enzyme[2]
-
Substrate (e.g., Poly (Glu4, Tyr1) peptide)[2]
-
ATP
-
Test inhibitor (e.g., Fgfr3-IN-1)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[1]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
Add 1 µl of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of a solution containing the FGFR3 enzyme to each well.
-
Add 2 µl of a solution containing the substrate and ATP to initiate the reaction.[1]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[1]
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[1]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Receptor/Adaptor Translocation Assay
This cell-based assay monitors the activation of FGFR3 by tracking the subcellular localization of a fluorescently tagged adaptor protein.
Principle: Upon activation by ligand binding or mutation, FGFR3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This leads to the recruitment of these adaptors to the cell membrane and subsequent internalization of the receptor-adaptor complex. By using a GFP-tagged adaptor protein, FGFR3 activation can be quantified by monitoring the formation of intracellular GFP puncta.[3]
Materials:
-
U2OS cells engineered to express a specific FGFR3 mutant (e.g., TDI-FGFR3) and a GFP-tagged SH2 domain-containing adaptor protein (e.g., U2OS-TDI/SH2GFP).[3]
-
Cell culture medium and supplements.
-
Test inhibitor.
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the U2OS-TDI/SH2GFP cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified duration.
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both brightfield and GFP fluorescence channels.
-
Image Analysis: Use image analysis software to identify individual cells and quantify the formation of intracellular GFP puncta.
-
Data Analysis: Determine the effect of the inhibitor on FGFR3 activity by measuring the reduction in GFP puncta formation compared to vehicle-treated cells. Calculate the IC50 value from the dose-response curve.
Visualizations
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling cascade.
Experimental Workflow for Target Selectivity Profiling
Caption: Workflow for inhibitor selectivity profiling.
References
- 1. promega.com [promega.com]
- 2. FGFR3 Kinase Enzyme System [worldwide.promega.com]
- 3. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Fgfr3-IN-1 for Bladder Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 3 (FGFR3) is a well-validated therapeutic target in bladder cancer, with genetic alterations in FGFR3 driving oncogenesis in a significant subset of urothelial carcinomas. Fgfr3-IN-1 is a potent and selective inhibitor of the FGFR family, with a promising profile for interrogating FGFR3 signaling in bladder cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use as a tool compound in laboratory settings.
Introduction to this compound
This compound, also referred to as compound 1 in its primary scientific disclosure, is a small molecule inhibitor belonging to the 1,3,5-triazine class of compounds.[1] It was developed through a structure-based drug design approach to achieve high potency and selectivity for FGFRs, particularly with the aim of minimizing off-target effects on other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common liability of many kinase inhibitors that can lead to undesirable toxicities.[1] Its utility as a research tool lies in its ability to specifically probe the consequences of FGFR3 inhibition in preclinical models of bladder cancer.
Chemical Properties
The chemical structure of this compound is provided below.
IUPAC Name: N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide[2]
Molecular Formula: C₂₈H₃₉N₉O₃S[2]
Molecular Weight: 581.7 g/mol
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation and activation of the receptor. In bladder cancer, activating mutations or fusions of FGFR3 lead to constitutive, ligand-independent signaling, which drives cell proliferation and survival. The primary downstream pathways activated by FGFR3 include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting FGFR3, this compound effectively shuts down these oncogenic signaling cascades.
Quantitative Data
This compound demonstrates potent inhibition of FGFR family kinases. The selectivity profile highlights its efficacy against FGFR2 and FGFR3, making it a valuable tool for studying cancers driven by these receptors, such as bladder cancer.
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 40 |
| FGFR2 | 5.1 |
| FGFR3 | 12 |
| Table 1: In vitro kinase inhibitory activity of this compound.[3] |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in bladder cancer research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of bladder cancer cell lines.
Materials:
-
Bladder cancer cell line with known FGFR3 status (e.g., RT112, SW780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of FGFR3 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of FGFR3 and downstream signaling proteins.
Materials:
-
Bladder cancer cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR3, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound is a potent and selective FGFR inhibitor that serves as a valuable research tool for investigating the role of FGFR3 signaling in bladder cancer. The data and protocols presented in this guide are intended to facilitate its effective use in preclinical studies, ultimately contributing to a better understanding of bladder cancer biology and the development of novel therapeutic strategies.
References
Fgfr3-IN-1: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, often due to mutations or overexpression, is implicated in various cancers, including bladder cancer and multiple myeloma, as well as in skeletal dysplasias like achondroplasia.[2][3] Consequently, FGFR3 has emerged as a significant therapeutic target. Fgfr3-IN-1 is a small molecule inhibitor developed to target the kinase activity of FGFRs. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, intended to assist researchers and drug development professionals in their studies of this compound.
Binding Affinity of this compound
The binding affinity of an inhibitor is a measure of the strength of the interaction between the inhibitor and its target protein. It is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
While specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d) for this compound are not publicly available, the IC50 values provide a robust measure of its potency against FGFR family members. As a covalent inhibitor, this compound is expected to exhibit time-dependent inhibition.[4]
| Target | IC50 (nM) |
| FGFR1 | 40 |
| FGFR2 | 5.1 |
| FGFR3 | 12 |
Table 1: In vitro IC50 values of this compound against FGFR family kinases.
FGFR3 Signaling Pathway
Upon binding of its ligand, typically a fibroblast growth factor (FGF), FGFR3 dimerizes, leading to the autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways that regulate cellular processes. The primary pathways activated by FGFR3 include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is central to cell survival and growth.
-
PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence various cellular activities.
-
STAT Pathway: Signal transducer and activator of transcription (STAT) proteins are activated and translocate to the nucleus to regulate gene expression.[5]
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FGFR3, thereby preventing the phosphorylation and activation of these downstream signaling cascades.
Caption: FGFR3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The determination of binding affinity and kinetics of kinase inhibitors like this compound involves a combination of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR3 kinase domain
-
This compound
-
ATP
-
Substrate peptide (e.g., Poly(E4,Y1))
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the FGFR3 enzyme.
-
Add the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a Biochemical Kinase Assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between two molecules, providing kinetic data (k_on and k_off) and the dissociation constant (K_d).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human FGFR3 kinase domain
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the FGFR3 kinase domain onto the surface of the sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor. This generates a sensorgram showing the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the inhibitor from the receptor, which is the dissociation phase.
-
-
Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_d values.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human FGFR3 kinase domain
-
This compound
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the FGFR3 protein and this compound in the same buffer to minimize heats of dilution.
-
Degas the samples to prevent air bubbles.
-
Accurately determine the concentrations of the protein and inhibitor.
-
-
Titration:
-
Load the FGFR3 protein into the sample cell of the calorimeter.
-
Load this compound into the injection syringe.
-
Perform a series of small injections of this compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the K_d, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.
Conclusion
This compound is a potent inhibitor of FGFR3 with a reported IC50 value of 12 nM. While detailed kinetic and thermodynamic data are not yet publicly available, the methodologies described in this guide provide a framework for the comprehensive characterization of its binding properties. Understanding the binding affinity and kinetics of this compound is essential for its development as a therapeutic agent and as a tool for studying FGFR3 biology. Further studies employing techniques such as SPR and ITC will be invaluable in elucidating the complete binding profile of this inhibitor.
References
- 1. uniprot.org [uniprot.org]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. FGFR3 DIMER STABILIZATION DUE TO A SINGLE AMINO ACID PATHOGENIC MUTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fgfr3-IN-1 solubility in DMSO and aqueous buffers
Topic: Fgfr3-IN-1 Solubility in DMSO and Aqueous Buffers Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with IC50 values of 40 nM, 5.1 nM, and 12 nM for FGFR1, FGFR2, and FGFR3, respectively[1][2]. As a critical tool in cancer research, particularly for studies involving bladder cancer, understanding its solubility and handling characteristics is paramount for accurate and reproducible experimental results[1][2]. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and guidance on its preparation for both in vitro and in vivo applications.
While specific solubility data for this compound is not publicly available, this document provides solubility information for other structurally related FGFR inhibitors to serve as a practical reference. The provided protocols are based on standard laboratory practices for similar small molecule inhibitors.
Data Presentation: Solubility of Structurally Related FGFR Inhibitors
The following table summarizes the solubility of various FGFR inhibitors in DMSO and aqueous-based solutions. This data can be used as a guideline for estimating the solubility and formulation strategies for this compound.
| Compound Name | Solvent/Vehicle | Solubility | Notes |
| Infigratinib (BGJ-398) | DMSO | 12 mg/mL (21.41 mM) | Requires sonication[3]. |
| 10% DMSO >> 90% corn oil | ≥1.67 mg/mL (2.98 mM) | Suspended solution, requires sonication[3]. | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥1.57 mg/mL (2.80 mM) | Clear solution[3]. | |
| 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline | ≥0.6 mg/mL (1.07 mM) | Clear solution[3]. | |
| FGFR3-IN-5 | DMSO | 100 mg/mL (209.43 mM) | Requires sonication, warming, and heating to 60°C[4]. |
| Unnamed Covalent Inhibitor (Compound 16) | PBS buffer (pH 7.4) | <1 µg/mL | Poor aqueous solubility[5]. |
| FGFR3-IN-6 | 50 µL DMSO >> 30% PEG300 >> 5% Tween 80 >> Saline/PBS/ddH2O | 2 mg/mL (working solution) | For in vivo formulation[6]. |
Signaling Pathway
FGFR3 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, differentiation, and survival. Aberrant FGFR3 signaling is implicated in various cancers. This compound exerts its effect by inhibiting the kinase activity of FGFR3, thereby blocking these downstream pathways.
References
Application Notes and Protocols for Fgfr3-IN-1 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr3-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase implicated in various cancers, including bladder cancer.[1] As with any small molecule inhibitor used in research and drug development, understanding its stability and optimal storage conditions is critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for assessing the stability of this compound and offer guidance on its proper storage and handling.
Chemical Information
| Property | Value |
| Chemical Name | N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
| Molecular Formula | C28H39N9O3S |
| Molecular Weight | 581.7 g/mol |
| CAS Number | 2428743-04-6 |
Recommended Storage Conditions
While a specific, publicly available Certificate of Analysis for this compound with detailed stability data is not available, general recommendations for similar small molecule inhibitors from the same supplier suggest the following storage conditions for stock solutions:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: These are general guidelines based on a similar compound, Fgfr3-IN-5.[3] It is strongly recommended to perform in-house stability studies to determine the optimal storage conditions for your specific experimental needs.
Solid Compound: The solid form of this compound is typically shipped at room temperature.[1] For long-term storage, it is advisable to store the solid compound in a cool, dry, and dark place.
FGFR3 Signaling Pathway
The diagram below illustrates the canonical signaling pathway of FGFR3. Upon binding of a fibroblast growth factor (FGF) ligand, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival. This compound exerts its inhibitory effect by blocking the ATP-binding site of the FGFR3 kinase domain, thereby preventing the phosphorylation and activation of these downstream pathways.
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the integrity of this compound in your experiments, it is crucial to perform stability studies under your specific laboratory conditions. The following protocols outline a general framework for conducting these studies.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for stability testing.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Prepare a 10 mM stock solution: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh a precise amount of this compound (e.g., 5.82 mg for 1 mL of 10 mM stock). c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution: a. Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. b. Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution: a. Store the aliquots at -20°C or -80°C, protected from light.
-
Prepare working solutions: a. On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. c. Use the freshly prepared working solution immediately. Do not re-freeze and re-thaw diluted solutions.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound (1 mg/mL in a suitable solvent like acetonitrile or DMSO)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Calibrated pH meter
-
Thermostatic water bath or oven
-
Photostability chamber (optional)
-
HPLC-UV-MS system
Procedure:
-
Acid Hydrolysis: a. Mix equal volumes of the this compound solution and 0.1 N HCl. b. Incubate the mixture at 60°C for 2 hours. c. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH. d. Analyze the sample by HPLC-UV-MS.
-
Alkaline Hydrolysis: a. Mix equal volumes of the this compound solution and 0.1 N NaOH. b. Incubate the mixture at 60°C for 2 hours. c. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl. d. Analyze the sample by HPLC-UV-MS.
-
Oxidative Degradation: a. Mix equal volumes of the this compound solution and 3% H₂O₂. b. Keep the mixture at room temperature for 24 hours, protected from light. c. Analyze the sample by HPLC-UV-MS.
-
Thermal Degradation: a. Place an aliquot of the this compound solution (in a sealed vial) in an oven at 60°C for 24 hours. b. Cool the solution to room temperature. c. Analyze the sample by HPLC-UV-MS.
-
Photolytic Degradation (Optional): a. Expose an aliquot of the this compound solution to a light source in a photostability chamber according to ICH guidelines. b. Analyze the sample by HPLC-UV-MS.
-
Control Sample: a. Prepare a control sample by diluting the this compound solution with the same solvent used for the stress conditions and keep it at 4°C.
-
Analysis: a. Inject all samples into the HPLC-UV-MS system. b. Compare the chromatograms of the stressed samples with the control sample to identify any degradation peaks. c. Use the mass spectrometry data to propose the structures of the degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Forced degradation samples (from Protocol 2)
-
HPLC system with a UV detector and a mass spectrometer
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffer salts (e.g., ammonium acetate, formic acid)
Procedure:
-
Method Development: a. Start with a generic gradient method (e.g., a linear gradient from 10% to 90% acetonitrile in water with 0.1% formic acid over 30 minutes). b. Inject the mixture of the control and forced degradation samples. c. Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the parent compound and all major degradation peaks.
-
Method Validation (according to ICH guidelines): a. Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. b. Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range. c. Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the drug. d. Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision). e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. f. Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability and proper storage of this compound are paramount for obtaining accurate and reproducible results in research and development. The protocols and guidelines presented here provide a comprehensive framework for researchers to establish in-house stability-indicating methods and determine the optimal storage conditions for this potent FGFR3 inhibitor. By following these procedures, scientists can ensure the integrity of their experimental compound and the validity of their findings.
References
Application Notes and Protocols: Fgfr3-IN-1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR3 signaling, often due to activating mutations or gene fusions, is a key driver in the pathogenesis of various cancers, most notably bladder cancer.[3][4] Fgfr3-IN-1 is a potent and selective small molecule inhibitor of the FGFR family, with high affinity for FGFR1, FGFR2, and FGFR3. These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in cancer cell lines harboring FGFR3 alterations. The described assays will enable researchers to determine the inhibitor's effect on cell viability and its ability to modulate downstream signaling pathways.
FGFR3 Signaling Pathway
Upon binding of its ligand, typically a fibroblast growth factor (FGF), FGFR3 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. The two primary pathways implicated in cancer are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways, both of which promote cell proliferation and survival.[2][5]
Caption: FGFR3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details the protocols for assessing the effects of this compound on cell viability and downstream signaling pathways.
Cell Line Selection and Culture
The choice of cell line is critical for a successful assay. Cell lines with known FGFR3 activating mutations or fusions are recommended.
| Cell Line | Cancer Type | FGFR3 Alteration | Recommended Culture Medium |
| RT112 | Bladder Carcinoma | FGFR3-TACC3 Fusion | RPMI-1640 + 10% FBS + 1% Pen/Strep |
| SW780 | Bladder Carcinoma | FGFR3-BAIAP2L1 Fusion | RPMI-1640 + 10% FBS + 1% Pen/Strep |
| KMS-11 | Multiple Myeloma | t(4;14), FGFR3 Y373C | RPMI-1640 + 10% FBS + 1% Pen/Strep |
General Cell Culture Protocol:
-
Culture cells in the recommended medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Regularly test for mycoplasma contamination.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Selected cancer cell line
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[6]
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.[6]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of FGFR3 Pathway Activation
This protocol is for assessing the phosphorylation status of key downstream proteins, ERK and AKT, to confirm the mechanism of action of this compound.
Materials:
-
Selected cancer cell line
-
This compound
-
6-well plates
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound for 4 hours.[8]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[9]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates the overall workflow for the this compound cell-based assay.
Caption: this compound Cell-Based Assay Workflow.
Data Presentation
The quantitative data from the cell viability and Western blot assays should be summarized for clear comparison.
Table 1: IC50 Values of this compound in FGFR3-Altered Cell Lines
| Cell Line | This compound IC50 (nM) |
| RT112 | [Insert experimental value] |
| SW780 | [Insert experimental value] |
| KMS-11 | [Insert experimental value] |
Table 2: Effect of this compound on Downstream Signaling
| Treatment | Cell Line | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-AKT / Total AKT (Fold Change vs. Vehicle) |
| Vehicle | RT112 | 1.0 | 1.0 |
| This compound (IC50) | RT112 | [Insert experimental value] | [Insert experimental value] |
| Vehicle | SW780 | 1.0 | 1.0 |
| This compound (IC50) | SW780 | [Insert experimental value] | [Insert experimental value] |
Conclusion
This document provides a comprehensive set of protocols for evaluating the cellular activity of this compound. By utilizing appropriate cancer cell lines with defined FGFR3 alterations, researchers can effectively determine the inhibitor's potency in suppressing cell viability and its on-target effect of inhibiting the FGFR3 signaling pathway. The presented methodologies and data presentation formats will facilitate reproducible and comparable results, aiding in the preclinical assessment of this compound for cancer therapy.
References
- 1. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tackling FGFR3-driven bladder cancer with a promising synergistic FGFR/HDAC targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptor 3 is a Rational Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell viability assay [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Fgfr3-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family and plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling, often due to mutations or overexpression, is implicated in various cancers, including bladder cancer, and in skeletal dysplasias.[1] Fgfr3-IN-1 is a potent inhibitor of FGFR kinases, demonstrating significant activity against FGFR3. This document provides detailed protocols for an in vitro kinase assay to characterize the inhibitory activity of this compound against FGFR3, along with data presentation and relevant signaling pathway information.
Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound against FGFR family members is typically determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). The following table summarizes the reported IC50 values for this compound.
| Kinase Target | IC50 (nM) |
| FGFR1 | 40 |
| FGFR2 | 5.1 |
| FGFR3 | 12 |
Experimental Protocols: this compound In Vitro Kinase Assay
A common and robust method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents:
-
Recombinant human FGFR3 kinase (e.g., Promega, Cat# VA7459)
-
This compound (MedchemExpress, Cat# HY-147713)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 µM DTT[1]
-
DMSO
-
384-well white plates
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare a final dilution of the compound in the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the diluted this compound or DMSO (for control wells).
-
Add 2 µl of recombinant FGFR3 kinase diluted in kinase buffer. The optimal kinase concentration should be determined empirically but is typically in the low nanogram range.[1]
-
Add 2 µl of a substrate/ATP mix containing the Poly(Glu, Tyr) substrate and ATP at a concentration near its Km for FGFR3.
-
Incubate the reaction mixture at room temperature for a specified time, typically 60-120 minutes.[1]
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Mandatory Visualizations
FGFR3 Signaling Pathway
Caption: FGFR3 signaling pathway upon ligand binding.
Experimental Workflow for this compound In Vitro Kinase Assay
Caption: Workflow for the this compound in vitro kinase assay.
References
Application Notes and Protocols for In Vivo Administration of FGFR3 Inhibitors in Mouse Models
I. General Application Notes
Inhibitors of FGFR3 are under investigation for various therapeutic areas, including oncology and skeletal dysplasias. In vivo studies in mouse models are a critical step in the preclinical development of these compounds. Key considerations for such studies include the selection of an appropriate animal model, the formulation of the inhibitor for administration, and the determination of an effective and well-tolerated dose.
Mouse Models: The choice of mouse model is contingent on the therapeutic indication.
-
Oncology: Xenograft models, where human cancer cell lines with specific FGFR3 alterations (mutations, fusions, or amplifications) are implanted into immunocompromised mice (e.g., BALB/c nude or NSG mice), are commonly used. Patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity of human tumors, are also valuable. For studies involving the tumor microenvironment and immunotherapy combinations, syngeneic models (mouse tumor cells implanted in immunocompetent mice) are necessary.
-
Skeletal Dysplasias: Genetically engineered mouse models (GEMMs) that carry specific activating mutations in the Fgfr3 gene, such as the Fgfr3Y367C/+ model for achondroplasia or the Fgfr3N534K/+ model for hypochondroplasia, are the gold standard.[1][2]
Inhibitor Formulation and Administration: The route of administration and the vehicle used for formulation are critical for achieving adequate bioavailability and minimizing local irritation or toxicity.
-
Oral Gavage (p.o.): Many small molecule inhibitors are designed for oral bioavailability. Common vehicles include aqueous solutions of sterile water, or suspensions in agents like polyethylene glycol (PEG), Tween-80, or Solutol® HS 15.[3][4][5]
-
Subcutaneous (s.c.) Injection: This route can be useful for compounds with poor oral bioavailability or for studies in very young mice where oral gavage is impractical.[6][7] Dimethyl sulfoxide (DMSO) is often used as a solvent for subcutaneous administration, sometimes in combination with other agents.[6]
-
Intraperitoneal (i.p.) Injection: This is another common route for systemic administration in preclinical models.[8]
Dosage and Schedule: The optimal dosage and treatment schedule must be determined empirically for each inhibitor and mouse model. This typically involves a dose-escalation study to identify the maximum tolerated dose (MTD). Efficacy studies are then conducted at doses at or below the MTD. Dosing can be administered once daily (q.d.), twice daily (b.i.d.), or intermittently (e.g., every 3 days or 7 days on/7 days off).[7][9][10]
II. Quantitative Data from In Vivo Studies of Select FGFR3 Inhibitors
The following tables summarize in vivo dosage information for several FGFR3 inhibitors from published literature.
Table 1: Erdafitinib In Vivo Dosages in Mouse Models
| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings |
|---|---|---|---|---|
| A549 Xenograft (Lung) | Intraperitoneal (i.p.) | 10 mg/kg/day | Not specified | Significantly inhibited tumor growth.[8] |
| SNU-16 Xenograft (Gastric) | Oral (p.o.) | 3, 10, 30 mg/kg | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | Dose-dependent antitumor activity.[3] |
Table 2: Infigratinib In Vivo Dosages in Mouse Models
| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings |
|---|---|---|---|---|
| Fgfr3Y367C/+ (Achondroplasia) | Subcutaneous (s.c.) | 0.2, 0.5 mg/kg/day; 1 mg/kg every 3 days | DMSO | Dose-dependent improvement in endochondral ossification.[6][7] |
| Fgfr3N534K/+ (Hypochondroplasia) | Subcutaneous (s.c.) | 1 mg/kg/day or 1 mg/kg every 3 days | Not specified | Ameliorated clinical hallmarks and increased skeletal length.[1] |
| SNU-16 Xenograft (Gastric) | Oral (p.o.) | 10, 15 mg/kg/day | Acetic acid/acetate buffer pH 4.6 / PEG300 (1:1) | Dose-dependent inhibition of tumor growth.[11] |
Table 3: Rogaratinib In Vivo Dosages in Mouse Models
| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings |
|---|---|---|---|---|
| Traumatic Brain Injury (TBI) | Oral (p.o.) | 25 mg/kg | 10% ethanol, 40% Solutol® HS 15, 50% water | Reduced microglia reactivity and synaptic loss.[5] |
| NCI-H716 Xenograft (Colorectal) | Oral (p.o.) | 35, 50, 65 mg/kg b.i.d. | Not specified | Dose-dependent antitumor efficacy with partial responses.[9][10] |
| C51 Syngeneic (Colon) | Oral (p.o.) | Up to 75 mg/kg q.d. or 50 mg/kg b.i.d. | Not specified | Well-tolerated with demonstrated efficacy.[9] |
Table 4: Dovitinib In Vivo Dosages in Mouse Models
| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings |
|---|---|---|---|---|
| MFM223 Xenograft (Breast, bone) | Oral (p.o.) | 40 mg/kg/day | Sterile water | Decreased tumor growth and tumor-induced bone changes.[4] |
| LoVo & HT-29 Xenografts (Colorectal) | Oral (p.o.) | 70 mg/kg/day | Not specified | Delayed tumor growth in both models.[12] |
| Tumor Xenograft Model | Oral (p.o.) | 10, 30, 60 mg/kg/day | Not specified | Significant anti-tumor effects at all doses.[13] |
III. Experimental Protocols
A. General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details such as cell numbers, tumor volume thresholds, and dosing schedules should be optimized for the specific model and inhibitor.
1. Materials and Reagents:
-
FGFR3-altered human cancer cell line (e.g., RT-112, SNU-16)
-
Immunocompromised mice (e.g., female BALB/c nu/nu, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, for enhancing tumor take-rate)
-
FGFR3 inhibitor
-
Vehicle components for formulation (e.g., DMSO, PEG300, Tween-80, saline)
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)
2. Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 2-5 x 106 cells in 100-200 µL) into the flank of each mouse.[12]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice for tumor formation.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Calculate volume using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined average size (e.g., 150-250 mm3), randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Inhibitor Formulation and Administration:
-
Prepare the FGFR3 inhibitor formulation fresh daily or as stability allows. For example, for an oral formulation of Erdafitinib: dissolve in 5% DMSO, then add 40% PEG300, 5% Tween-80, and finally 50% saline.[3]
-
Administer the inhibitor or vehicle to the respective groups at the determined dosage and schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice daily.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21-28 days).
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize mice according to approved institutional protocols.
-
Collect blood for pharmacokinetic (PK) analysis if required.
-
Excise tumors, measure their final weight and volume.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Snap-freeze a portion in liquid nitrogen for pharmacodynamic (PD) analysis (e.g., Western blot for p-FGFR, p-ERK).
-
-
IV. Visualizations: Signaling Pathways and Workflows
Caption: FGFR3 Signaling Pathway.
Caption: Experimental Workflow for In Vivo FGFR3 Inhibitor Studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Infigratinib low dose therapy is an effective strategy to treat hypochondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FGFR inhibitor Rogaratinib reduces microglia reactivity and synaptic loss in TBI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qedtx.com [qedtx.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
- 12. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dovitinib | RTK Inhibitor | TargetMol [targetmol.com]
Fgfr3-IN-1 preparing stock solutions and dilutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr3-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, particularly bladder cancer, as well as skeletal dysplasias.[1][2] This document provides detailed protocols for the preparation of stock solutions, dilutions for in vitro and in vivo applications, and representative experimental procedures.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide | --INVALID-LINK-- |
| Molecular Formula | C28H39N9O3S | --INVALID-LINK-- |
| Molecular Weight | 581.75 g/mol | --INVALID-LINK-- |
| CAS Number | 2428743-04-6 | [1][2] |
| Appearance | Crystalline solid | [3] |
FGFR3 Signaling Pathway
FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling can lead to uncontrolled cell growth and tumor progression.
Caption: Simplified FGFR3 signaling cascade and the point of inhibition by this compound.
Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. It is recommended to use high-purity dimethyl sulfoxide (DMSO) for initial solubilization.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 5.82 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for at least 1 minute to facilitate dissolution. Gentle warming (37°C) and/or brief sonication may be used to aid solubilization if necessary. Visually inspect the solution to ensure that all solid has dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When stored at -80°C, the solution should be used within 6 months, and within 1 month when stored at -20°C.[4]
Solubility Data:
| Solvent | Maximum Solubility (estimated) |
| DMSO | ≥ 100 mg/mL (requires sonication) |
Note: The provided solubility is based on data for similar FGFR inhibitors. It is always recommended to perform a small-scale solubility test before preparing a large batch.
Experimental Protocols
In Vitro Cell-Based Assays
Workflow for In Vitro Experiments:
Caption: A general workflow for in vitro cell-based assays using this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of bladder cancer cell lines, such as RT112 (FGFR3-TACC3 fusion) and UM-UC-3 (FGFR3 wild-type).[5][6]
Materials:
-
Bladder cancer cell lines (e.g., RT112, UM-UC-3)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions (prepared from stock)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare a series of this compound working solutions by diluting the 10 mM stock in complete medium. The final concentrations may range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis for FGFR3 Pathway Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation status of FGFR3 and its downstream effectors like ERK.
Materials:
-
Bladder cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 2-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Studies
Workflow for In Vivo Xenograft Studies:
Caption: General workflow for conducting in vivo xenograft studies with this compound.
Preparation of this compound for Oral Gavage:
A common formulation for in vivo studies involves suspending the compound in a vehicle suitable for oral administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Formulation Protocol (Example for a 5 mg/mL solution):
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock (e.g., 50 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the following in order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from the concentrated stock)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Final Formulation: The final concentration of this compound in this vehicle will be 5 mg/mL. The solution should be clear. If precipitation occurs, gentle warming and vortexing may be required. This formulation should be prepared fresh daily.
Animal Dosing and Monitoring:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) for xenograft studies.
-
Tumor Inoculation: Subcutaneously inject a suspension of bladder cancer cells (e.g., 1-5 x 10^6 RT112 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 50-75 mg/kg) and vehicle control daily via oral gavage.[7]
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR3 or immunohistochemistry).
Stability and Storage
-
Solid Form: this compound powder is stable for years when stored at -20°C.
-
Stock Solutions: As previously mentioned, store DMSO stock solutions in single-use aliquots at -20°C for up to 1 month and at -80°C for up to 6 months to maintain stability.[4] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day, as the compound may be prone to hydrolysis.[3][8] Prepare fresh dilutions from the DMSO stock for each experiment.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
- 6. Cellosaurus cell line UM-UC-3 (CVCL_1783) [cellosaurus.org]
- 7. A validated mathematical model of FGFR3-mediated tumor growth reveals pathways to harness the benefits of combination targeted therapy and immunotherapy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Fgfr3-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fgfr3-IN-1, a potent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). These guidelines are intended to assist in the design and execution of experiments to investigate the role of FGFR3 in various biological processes, particularly in the context of cancer research.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of Fibroblast Growth Factor Receptors (FGFRs). It has shown significant inhibitory activity against FGFR3, a receptor tyrosine kinase frequently implicated in the pathogenesis of several cancers, most notably bladder cancer.[1] Understanding its biochemical and cellular activity is crucial for its effective application in research and drug development.
Supplier and Purchasing Information
This compound is available for research purposes from various chemical suppliers. One prominent supplier is MedChemExpress. When purchasing, it is essential to obtain a Certificate of Analysis (CoA) to verify the compound's identity and purity.
Table 1: Supplier Information for this compound
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedChemExpress | This compound | HY-112039 | >98% | Available in various quantities. |
| Additional suppliers may be available and should be evaluated based on purity, availability, and cost. |
Biochemical Activity and Kinase Profile
This compound is a potent inhibitor of FGFR family kinases. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for key family members.
Table 2: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase Target | IC50 (nM) |
| FGFR1 | 40 |
| FGFR2 | 5.1 |
| FGFR3 | 12 |
Note: While this compound shows potent inhibition of FGFRs, its selectivity against a broader panel of kinases is not extensively published. Researchers should consider performing or commissioning a comprehensive kinase panel screening to fully characterize its specificity and potential off-target effects.
Mechanism of Action and Signaling Pathway
FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are critical for cell proliferation, survival, and differentiation.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic kinase domain of FGFR3. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Experimental Protocols
The following protocols are provided as a starting point for in vitro and cell-based assays. Optimization may be required depending on the specific experimental conditions and cell lines used.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay from Promega, and is suitable for determining the IC50 of this compound against recombinant FGFR3 kinase.[2]
Materials:
-
Recombinant human FGFR3 kinase (e.g., from Promega or SignalChem)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing recombinant FGFR3 kinase and the peptide substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for FGFR3.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay in Bladder Cancer Cells
This protocol describes a method to assess the effect of this compound on the proliferation of bladder cancer cell lines, many of which harbor FGFR3 mutations.
Materials:
-
Bladder cancer cell line (e.g., RT112, which has an activating FGFR3 mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or WST-1/MTT reagent)
-
96-well clear-bottom black or white plates (depending on the assay reagent)
-
Plate reader (luminescence, fluorescence, or absorbance)
Procedure:
-
Seed bladder cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Measure cell viability using a chosen proliferation assay reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Data Interpretation and Troubleshooting
-
Solubility: this compound is typically soluble in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. Poor solubility can lead to inaccurate results.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in cell-based assays is kept low (e.g., <0.5%) and is consistent across all experimental and control wells.
-
IC50/GI50 Variability: These values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays or the cell line and incubation time in cellular assays. It is important to report these conditions alongside the results.
-
Off-Target Effects: As with any kinase inhibitor, it is crucial to consider potential off-target effects. If unexpected cellular phenotypes are observed, it may be necessary to perform further experiments, such as Western blotting for key off-target kinases or using a more selective inhibitor as a control, if available.
Conclusion
This compound is a valuable research tool for investigating the biological roles of FGFR3 and for preclinical studies in FGFR3-driven cancers. The protocols and information provided herein should serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful experimental design and data interpretation are essential for obtaining reliable and meaningful results.
References
Troubleshooting & Optimization
Fgfr3-IN-1 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fgfr3-IN-1, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). The information provided here is based on known effects of selective FGFR inhibitors and is intended to help users address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the FGFR3 receptor tyrosine kinase. By binding to the ATP-binding pocket of the FGFR3 kinase domain, it prevents the transfer of phosphate from ATP to its downstream substrates. This inhibition blocks the activation of major signaling pathways, including the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines that are dependent on FGFR3 signaling for their growth and survival. This includes cell lines with activating mutations of FGFR3 (e.g., K650E, S249C), FGFR3 gene amplifications, or FGFR3 translocations (e.g., FGFR3-TACC3).[4][5][6] Such alterations are commonly found in bladder cancer, multiple myeloma, and some cervical and lung cancers.[1][7][8][9]
Q3: What are the known downstream signaling pathways affected by FGFR3 inhibition?
A3: Inhibition of FGFR3 primarily affects the RAS/MAPK and PI3K/AKT signaling cascades.[2][3] It can also impact the STAT and PLCγ pathways.[1][10] A diagram of the canonical FGFR3 signaling pathway is provided below.
Caption: Canonical FGFR3 signaling pathways.
Troubleshooting Guides
Problem 1: I am not observing the expected level of cytotoxicity in my FGFR3-mutant cancer cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line Model | Confirm that your cell line harbors an activating FGFR3 mutation or amplification and is dependent on this pathway for survival. Some cell lines may have co-occurring mutations that confer resistance. |
| Drug Inactivity | Ensure the compound has not degraded. Use a fresh dilution from a new stock for each experiment. |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. The effective concentration can vary between cell types. |
| Cell Culture Conditions | High serum concentrations in the media may contain growth factors that activate alternative survival pathways, diminishing the effect of FGFR3 inhibition. Consider reducing the serum concentration. |
| Acquired Resistance | Prolonged treatment can lead to the development of resistance mechanisms, such as upregulation of bypass signaling pathways. |
Problem 2: I am observing significant cell death in my control cell line that does not have any known FGFR3 alterations.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound, like other kinase inhibitors, may have off-target activities at higher concentrations. This can lead to toxicity in cell lines that are not dependent on FGFR3. |
| Kinase Profiling | Review available kinase profiling data for this compound to identify potential off-target kinases that may be important for the survival of your control cell line. |
| Dose Reduction | Perform a dose-response experiment to find a concentration that inhibits FGFR3 signaling without causing significant toxicity in your control cells. |
| Alternative Control | Use a control cell line that is isogenic to your experimental line but lacks the specific FGFR3 alteration. |
Off-Target Effects and Cellular Toxicity
Selective FGFR inhibitors can have off-target effects, particularly at higher concentrations. The table below summarizes potential off-target kinases and observed cellular toxicities.
Table 1: Potential Off-Target Kinases of Selective FGFR Inhibitors
| Kinase Family | Representative Kinases | Potential Consequence |
| VEGFR | VEGFR2 (KDR) | Inhibition of angiogenesis, potential for cardiovascular effects. |
| PDGFR | PDGFRα, PDGFRβ | Effects on cell proliferation and migration. |
| SRC family | SRC, LYN, FYN | Modulation of multiple signaling pathways. |
| KIT | c-KIT | Effects on hematopoiesis and melanogenesis. |
Table 2: Common Cellular Toxicities Observed with FGFR Inhibitors
| Toxicity | Observation | Potential Mechanism |
| Hyperphosphatemia | Increased phosphate levels in the cell culture medium. | On-target inhibition of FGFR-mediated phosphate regulation.[3] |
| Cytotoxicity | Cell rounding, detachment, and apoptosis. | Inhibition of survival pathways in sensitive cells or off-target effects in others. |
| Cell Cycle Arrest | Accumulation of cells in a specific phase of the cell cycle (e.g., G1). | Blockade of proliferative signals.[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR3 Signaling
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting unexpected results with this compound.
Caption: A workflow for troubleshooting unexpected results.
References
- 1. Fibroblast Growth Factor Receptor 3 Interacts with and Activates TGFβ-Activated Kinase 1 Tyrosine Phosphorylation and NFκB Signaling in Multiple Myeloma and Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FGFR3 - My Cancer Genome [mycancergenome.org]
- 9. Drug-sensitive FGFR3 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Fgfr3-IN-1 Cellular Toxicity and Viability Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cellular toxicity and viability assays with Fgfr3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with particular activity against FGFR3. It functions as a tyrosine kinase inhibitor (TKI). By binding to the ATP-binding pocket of the FGFR3 kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival. These pathways include the RAS-MAPK, PI3K-AKT, and STAT signaling cascades.
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound is particularly relevant for cancers harboring activating mutations or amplifications of the FGFR3 gene. Bladder cancer has a high incidence of FGFR3 mutations, making it a key area of research for this inhibitor.[1] Cell lines derived from such tumors, especially those with known FGFR3 alterations (e.g., RT112, UMUC3, 5637), are expected to be sensitive to this compound.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a solid. Due to its likely poor solubility in aqueous solutions, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a typical concentration range for this compound in a cell-based assay?
A4: The optimal concentration range will vary depending on the cell line and the specific assay. Based on its reported IC50 values (see data table below), a starting concentration range for a cell viability assay could be from 1 nM to 10 µM. A dose-response curve should be generated to determine the IC50 for your specific cell line and experimental conditions.
Q5: How long should I incubate cells with this compound before assessing viability?
A5: Incubation times can vary, but a common duration for assessing the effects of small molecule inhibitors on cell viability is 24 to 72 hours.[2][3] A time-course experiment is recommended to determine the optimal endpoint for your specific research question and cell line.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against different Fibroblast Growth Factor Receptors.
| Target | IC50 (nM) |
| FGFR1 | 40 |
| FGFR2 | 5.1 |
| FGFR3 | 12 |
Data sourced from commercially available datasheets.
Signaling Pathway and Experimental Workflow Diagrams
Fgfr3 Signaling Pathway
Caption: Fgfr3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Viability Assay
Caption: A typical experimental workflow for an MTT-based cell viability assay.
Experimental Protocols
Protocol: Cellular Viability Assessment using MTT Assay
This protocol outlines a general procedure for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cancer cell line (e.g., UMUC3, 5637)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Culture and harvest cells in their exponential growth phase.
-
Count the cells and determine their viability using a method like trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 0.5–1 × 10³ cells/well in 100 µL of complete medium).[2] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Seed the cells into a 96-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is important to keep the final DMSO concentration consistent across all wells (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Untreated control: Cells in complete medium only.
-
Vehicle control: Cells in medium with the same final concentration of DMSO as the treated wells.
-
Blank control: Wells with medium but no cells.
-
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[2][3]
Day 4/5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) × 100
-
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the 96-well plate- Inaccurate pipetting | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a calibrated multichannel pipette and change tips between different concentrations. |
| IC50 value is much higher than expected | - The cell line does not have an activating FGFR3 mutation or is not dependent on the FGFR3 pathway.- Development of acquired resistance (e.g., secondary mutations in the FGFR3 kinase domain or activation of bypass signaling pathways like PI3K/AKT).- this compound has degraded. | - Verify the genetic background of your cell line.- Test for known resistance mutations. Consider combination therapies with inhibitors of bypass pathways.- Use a fresh aliquot of this compound and verify its activity on a known sensitive cell line. |
| No dose-dependent decrease in viability | - The concentration range tested is too low.- The incubation time is too short.- The compound has precipitated out of solution. | - Test a wider and higher range of concentrations (e.g., up to 50 µM).- Increase the incubation time (e.g., up to 72 hours).- Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration is not causing the compound to fall out of solution. Consider preparing fresh dilutions. |
| Increased absorbance at higher inhibitor concentrations in MTT assay | - The compound is interfering with the MTT assay by directly reducing the MTT reagent.- The inhibitor is causing a change in cellular metabolism that increases the rate of MTT reduction, independent of cell number. | - Run a control plate with the inhibitor in cell-free medium to check for direct MTT reduction.- Use an alternative viability assay that is not based on metabolic activity, such as a crystal violet staining assay or a trypan blue exclusion assay. |
| Vehicle (DMSO) control shows significant toxicity | - The final DMSO concentration is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%).- Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. |
References
Technical Support Center: Optimizing Fgfr3-IN-1 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Fgfr3-IN-1 for cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this selective FGFR3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase.[1][2] Upon binding of its fibroblast growth factor (FGF) ligands, FGFR3 dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[3][4] These pathways are crucial for regulating cell proliferation, differentiation, and survival.[1][5] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR3 and preventing its phosphorylation, thereby blocking the initiation of these downstream signaling cascades.[5]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point is to perform a dose-response experiment with a broad range of concentrations centering around the reported IC50 values for other selective FGFR3 inhibitors. Based on available data for similar compounds, a range of 1 nM to 10 µM is a reasonable starting point for most cancer cell lines.[6][7] The optimal concentration will be cell line-dependent.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined empirically for each cell line. A common method is to perform a cell viability assay (e.g., MTT or MTS) with a serial dilution of this compound to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[7][8] Additionally, a Western blot analysis to assess the inhibition of FGFR3 phosphorylation at tyrosine 653/654 is highly recommended to determine the concentration that effectively inhibits the target.[9]
Q4: I am not seeing an effect of this compound on my cells. What could be the issue?
A4: There are several potential reasons for a lack of effect. Please refer to the Troubleshooting Guide below for a detailed breakdown of possible causes and solutions.
Q5: Is this compound cytotoxic?
A5: While this compound is designed to inhibit cell proliferation, it can induce cytotoxicity at higher concentrations.[10][11] It is important to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. This can be assessed by assays that measure cell death, such as Annexin V staining or cytotoxicity assays that measure the release of intracellular components.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of cell proliferation | - Cell line may not be dependent on FGFR3 signaling.- The concentration of this compound is too low.- The inhibitor has degraded.- Incorrect assay setup. | - Confirm FGFR3 expression and activation in your cell line via Western blot or qPCR.- Perform a dose-response curve with a wider and higher concentration range (e.g., up to 50 µM).- Use a fresh stock of this compound.- Review and optimize your cell viability assay protocol. |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media only. |
| Inconsistent inhibition of FGFR3 phosphorylation | - Suboptimal lysis buffer.- Insufficient incubation time with the inhibitor.- Technical issues with Western blotting. | - Use a lysis buffer containing phosphatase and protease inhibitors.- Optimize the incubation time (e.g., 2, 6, 12, 24 hours).- Ensure proper protein transfer and use appropriate antibodies and blocking buffers. |
| Unexpected cytotoxicity at low concentrations | - Cell line is highly sensitive to FGFR3 inhibition.- Off-target effects of the inhibitor. | - Perform a more detailed dose-response analysis at lower concentrations.- Evaluate the effect of the inhibitor on other related kinases if possible. |
Quantitative Data Summary
The following table summarizes the IC50 values of various selective FGFR inhibitors in different cancer cell lines. This data can serve as a reference for designing your initial dose-response experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| AZD4547 | A375 | Melanoma | 1623 |
| CPL304110 | A375 | Melanoma | 336 |
| JNJ-42756493 | SK-N-AS | Neuroblastoma | >10,000 |
| JNJ-42756493 | SK-N-BE(2)-C | Neuroblastoma | 8480 |
| BYL719 | SK-N-AS | Neuroblastoma | 4780 |
| BYL719 | SK-N-BE(2)-C | Neuroblastoma | 2560 |
Note: The IC50 values can vary depending on the assay conditions and the specific characteristics of the cell line.[7][8]
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Assessing Inhibition of FGFR3 Phosphorylation by Western Blot
This protocol allows for the direct measurement of this compound's effect on its target.
Materials:
-
This compound
-
Target cell line
-
Complete growth medium
-
6-well cell culture plates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR3 (Tyr653/654), anti-total-FGFR3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FGFR3 and a loading control like β-actin.
Visualizations
Caption: FGFR3 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell culture.
References
- 1. FGFR3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. Fibroblast Growth Factor Receptor 3 Interacts with and Activates TGFβ-Activated Kinase 1 Tyrosine Phosphorylation and NFκB Signaling in Multiple Myeloma and Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene information | Lipid Droplet Knowledge Portal [lipiddroplet.org]
- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of PI3K and FGFR inhibitors alone and in combination, and with/without cytostatics in childhood neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Fgfr3-IN-1 minimizing inhibitor precipitation in media
Welcome to the technical support center for Fgfr3-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a primary focus on minimizing inhibitor precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It exhibits inhibitory activity against FGFR1, FGFR2, and FGFR3.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q3: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this and how can I prevent it?
Precipitation is a common issue when diluting a DMSO-based stock solution of a hydrophobic compound into an aqueous cell culture medium. This occurs because the inhibitor is significantly less soluble in the aqueous environment of the media compared to the concentrated DMSO stock.
To prevent precipitation, follow these recommendations:
-
Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to your culture, reducing the risk of solvent-induced toxicity and precipitation.
-
Perform serial dilutions in 100% DMSO first. Before adding the inhibitor to your cell culture medium, perform any necessary serial dilutions in DMSO to get closer to your final desired concentration.
-
Add the inhibitor to the medium, not the other way around. When preparing your final working solution, add the small volume of the diluted DMSO stock to the larger volume of cell culture medium while gently vortexing or swirling. This helps to rapidly disperse the inhibitor and reduce the chances of localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it at or below 0.1% to minimize any potential off-target effects of the solvent. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Warm the cell culture medium. Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes help to improve solubility.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity. A concentration of 0.1% is generally considered safe for most cell lines.[2][3] While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line.
Q5: How should I store my this compound stock solution?
For long-term storage, it is recommended to store the DMSO stock solution of this compound in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inhibitor Precipitation Upon Dilution in Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected experimental results.
Possible Causes:
-
High final concentration of the inhibitor exceeding its solubility limit in the aqueous medium.
-
Direct dilution of a highly concentrated DMSO stock into the aqueous medium.
-
Low temperature of the cell culture medium during dilution.
Solutions:
| Step | Action | Rationale |
| 1 | Review Dilution Protocol | Ensure you are performing serial dilutions in 100% DMSO before the final dilution into the cell culture medium. |
| 2 | Lower Final DMSO Concentration | Calculate and confirm that the final DMSO concentration in your culture wells is at or below 0.1%. If it is higher, you may need to prepare a more concentrated initial stock solution. |
| 3 | Pre-warm Media | Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor stock. |
| 4 | Gentle Agitation | When adding the inhibitor to the medium, do so dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
| 5 | Solubility Test | Perform a small-scale solubility test by preparing your desired final concentration in cell culture medium and visually inspecting for precipitation under a microscope. |
Issue 2: Inconsistent or No Inhibitor Effect
Symptoms:
-
Lack of a dose-dependent response in cell viability or signaling pathway inhibition.
-
High variability between replicate wells.
Possible Causes:
-
Inhibitor precipitation leading to an unknown and lower effective concentration.
-
Degradation of the inhibitor due to improper storage or handling.
-
Cell line is not sensitive to this compound.
Solutions:
| Step | Action | Rationale |
| 1 | Confirm Solubility | Visually inspect your working solutions for any signs of precipitation. If present, refer to the troubleshooting guide for precipitation. |
| 2 | Check Stock Solution Integrity | Prepare a fresh dilution from a new aliquot of your stock solution to rule out degradation from repeated freeze-thaw cycles. |
| 3 | Verify Target Expression | Confirm that your cell line expresses FGFR3 at the protein level using techniques like Western Blot or flow cytometry. |
| 4 | Perform a Dose-Response Curve | Test a wide range of this compound concentrations to determine the IC50 value for your specific cell line and assay. |
| 5 | Include Positive and Vehicle Controls | Always include a known positive control for FGFR3 inhibition (if available) and a vehicle control (DMSO) to ensure your assay is performing as expected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Aseptically, add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution. The volume of DMSO will depend on the amount of powder provided by the manufacturer.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions in DMSO (if necessary):
-
Based on your desired final concentrations, it may be necessary to perform one or more serial dilutions of the 10 mM stock solution in 100% sterile DMSO.
-
-
Prepare Final Working Solution in Cell Culture Medium:
-
Pre-warm the appropriate cell culture medium to 37°C.
-
To prepare the final working solution, add the required volume of the appropriate DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Gently vortex or swirl the medium immediately after adding the inhibitor to ensure it is evenly dispersed.
-
Use the freshly prepared working solution for your cell-based assays.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a typical cell viability assay to determine the effect of this compound on cell proliferation.
Materials:
-
Cells expressing FGFR3
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in complete medium.
-
Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the appropriate wells. Include wells with vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
Caption: Logical troubleshooting flow for addressing this compound precipitation issues.
References
Fgfr3-IN-1 potential for drug-drug interactions in co-treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for drug-drug interactions (DDIs) when co-administering Fgfr3-IN-1. The following frequently asked questions (FAQs) and troubleshooting guides are based on the known metabolic profiles and interaction liabilities of other small molecule FGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and similar FGFR inhibitors?
A1: Based on data from other selective FGFR inhibitors, this compound is likely metabolized primarily by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP3A4 is the major enzyme responsible for the metabolism of many FGFR inhibitors.[1][2][3][4][5][6][7][8] Some FGFR inhibitors are also metabolized by other enzymes such as CYP2C9 and flavin-containing monooxygenase 3 (FMO3).[1][9]
Q2: What are the potential drug-drug interactions to consider when using this compound in co-treatment studies?
A2: The most significant potential for DDIs arises from the co-administration of drugs that are strong inhibitors or inducers of the primary metabolizing enzymes of this compound, particularly CYP3A4.
-
CYP3A4 Inhibitors: Co-administration with strong or moderate CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, grapefruit juice) can significantly increase the plasma concentration of this compound, potentially leading to increased toxicity.[3][8][10][11][12][13][14][15]
-
CYP3A4 Inducers: Co-administration with strong or moderate CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) can decrease the plasma concentration of this compound, potentially reducing its efficacy.[3][8][12][13][15]
-
P-glycoprotein (P-gp) Substrates: Some FGFR inhibitors have been shown to be substrates of P-gp in vitro.[5] While the clinical significance of this is not always clear, co-administration with P-gp inhibitors or inducers could potentially affect the distribution and elimination of this compound. Erdafitinib, another FGFR inhibitor, may increase the exposure of P-gp substrates.[10][14]
Q3: Are there any quantitative data available on the magnitude of these potential interactions?
A3: While specific data for this compound is not available, clinical studies with the FGFR inhibitor pemigatinib provide a good indication of the potential magnitude of DDIs with CYP3A4 modulators.
| Co-administered Drug | Modulator Type | Change in Pemigatinib AUC | Change in Pemigatinib Cmax | Recommendation |
| Itraconazole | Strong CYP3A4 Inhibitor | ↑ 88%[3][13] | ↑ 17%[3][13] | Avoid co-administration or reduce this compound dose. |
| Rifampin | Strong CYP3A4 Inducer | ↓ 85%[3][13] | ↓ 62%[3][13] | Avoid co-administration. |
AUC = Area Under the Curve; Cmax = Maximum Plasma Concentration
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity or adverse effects are observed in an in vivo study with this compound co-administered with another compound.
Troubleshooting Steps:
-
Review Co-medication Profile: Identify all co-administered compounds, including test articles, vehicle components, and any supportive care medications.
-
Assess CYP3A4 Inhibition Potential: Determine if any of the co-administered compounds are known inhibitors of CYP3A4. Refer to published literature or drug interaction databases.
-
Consider In Vitro Follow-up: If a potential interaction is suspected, conduct an in vitro CYP inhibition assay using human liver microsomes to determine the IC50 of the co-administered compound against the major CYP isoforms, particularly CYP3A4.
-
Dose Adjustment: If a DDI is confirmed or highly suspected, consider reducing the dose of this compound in subsequent experiments.
Issue 2: Reduced or lack of efficacy of this compound is observed in an in vivo study with a co-treatment.
Troubleshooting Steps:
-
Review Co-medication Profile: As with unexpected toxicity, identify all co-administered compounds.
-
Assess CYP3A4 Induction Potential: Determine if any of the co-administered compounds are known inducers of CYP3A4.
-
Evaluate Experimental Design: Ensure that the dosing schedule and route of administration are appropriate and have not been altered.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentrations of this compound in the presence and absence of the co-administered drug to confirm if a pharmacokinetic interaction is occurring.
-
Avoid Co-administration: If a significant DDI leading to reduced exposure is identified, consider avoiding the co-administration of the inducing agent if it is not essential to the study design.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
Objective: To determine the potential of a test compound to inhibit the metabolism of this compound mediated by major CYP450 isoforms.
Methodology:
-
Substrate: A probe substrate specific for each CYP isoform to be tested (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).
-
Incubation: Incubate the human liver microsomes, the probe substrate, and a range of concentrations of the test compound (potential inhibitor) in the presence of an NADPH-regenerating system.
-
Analysis: After a defined incubation period, stop the reaction and quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the rate of metabolite formation at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism).
Protocol 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of this compound in an animal model.
Methodology:
-
Study Design: A crossover or parallel-group design can be used.
-
Animals: Use an appropriate animal model (e.g., mice, rats).
-
Group 1 (Control): Administer this compound alone at a single dose.
-
Group 2 (Test): Administer the potential interacting drug for a sufficient duration to achieve steady-state inhibition or induction, followed by co-administration of a single dose of this compound.
-
Blood Sampling: Collect serial blood samples at predetermined time points after the administration of this compound in both groups.
-
Bioanalysis: Process the blood samples to plasma and quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, and half-life for this compound in the presence and absence of the co-administered drug.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two groups to determine if there is a statistically significant difference.
Visualizations
Caption: FGFR3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing drug-drug interactions.
Caption: Decision tree for managing potential CYP3A4-mediated DDIs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of drug-drug interactions of pemigatinib in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of drug–drug interaction potential for pemigatinib using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the pharmacokinetics of pemigatinib in patients with impaired hepatic or renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Prediction of the drug–drug interaction potential of the α1‐acid glycoprotein bound, CYP3A4/CYP2C9 metabolized oncology drug, erdafitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Erdafitinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. researchgate.net [researchgate.net]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Infigratinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Fgfr3-IN-1 variability in in vivo efficacy
Welcome to the technical support center for Fgfr3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help ensure the success of your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for in vivo administration of this compound?
The optimal vehicle for this compound depends on the route of administration. For oral gavage, a common formulation is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injection, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used. It is crucial to ensure the inhibitor is fully dissolved or evenly suspended before administration.
2. What is a typical starting dose and dosing schedule for this compound in mouse xenograft models?
A general starting point for this compound in mouse xenograft models is in the range of 15-50 mg/kg, administered daily via oral gavage or intraperitoneal injection.[1][2] However, the optimal dose and schedule can vary significantly depending on the tumor model, its growth rate, and the specific research question. Dose-response studies are highly recommended to determine the most effective and well-tolerated dose for your specific model.
3. I am observing limited or no tumor growth inhibition. What are the potential causes?
Several factors can contribute to a lack of efficacy:
-
Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended.
-
Poor Bioavailability: Issues with the formulation or route of administration can lead to poor absorption and distribution of the compound. Ensure the formulation is prepared correctly and consider alternative administration routes if necessary.
-
Tumor Model Resistance: The specific cancer cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance to FGFR3 inhibition. This could be due to downstream mutations in the signaling pathway or activation of bypass pathways.
-
Compound Stability: Ensure that this compound is stored correctly and that the prepared formulations are used within their stable timeframe.
4. Are there any known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of FGFR3, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. It is advisable to consult kinase selectivity profiling data if available or to perform such studies to understand the broader kinase inhibition profile of the compound. Off-target effects can contribute to both efficacy and toxicity.
5. What are the common toxicities associated with FGFR inhibitors in vivo?
Class-related toxicities for FGFR inhibitors can include hyperphosphatemia, soft tissue mineralization, and gastrointestinal issues.[3] It is essential to monitor the health of the animals closely during the study, including regular body weight measurements and observation for any signs of distress. If significant toxicity is observed, dose reduction or a less frequent dosing schedule may be necessary.
Data on In Vivo Efficacy
The in vivo efficacy of FGFR3 inhibitors can vary depending on the cancer model and the specific genetic alterations present. Below are tables summarizing representative data from preclinical studies of FGFR inhibitors in bladder and lung cancer xenograft models. While specific data for this compound is limited in the public domain, the data for other selective FGFR inhibitors can provide valuable insights.
Table 1: In Vivo Efficacy of FGFR Inhibitors in Bladder Cancer Xenograft Models
| Compound | Cell Line | Mouse Strain | Dose and Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| FGFR3-specific Immunotoxin | RT112 | SCID | 50 mg/kg, i.p. | 55-70% reduction in mean tumor size | [2][4] |
| R3Mab (FGFR3 antibody) | UM-UC1 | Nude | 30 mg/kg, i.p. | Significant inhibition of tumor growth | [5] |
| Erdafitinib | MB49 (mFgfr3) | C57BL/6 | 25 mg/kg, oral gavage | Effective inhibition of tumor growth | [6] |
Table 2: In Vivo Efficacy of FGFR Inhibitors in Lung Cancer Xenograft Models
| Compound | Cell Line/Model | Mouse Strain | Dose and Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| BGJ398 | NIH/3T3 (FGFR3 S249C) | NOD/SCID | 15 or 30 mg/kg | 3.3-fold reduction in tumor burden | [1][7] |
| BGJ398 | NIH/3T3 (FGFR3 G691R) | NOD/SCID | 15 or 30 mg/kg | 3-fold reduction in tumor burden | [7] |
| AZD4547 | FGFR1-amplified SqCC | - | - | 8% Objective Response Rate in a Phase I trial | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments using this compound.
Preparation of this compound for In Vivo Administration
Oral Gavage Formulation (0.5% CMC Suspension)
-
Prepare 0.5% CMC solution: Dissolve 0.5 g of carboxymethylcellulose sodium salt in 100 mL of sterile water. Stir vigorously until a clear, viscous solution is formed. This may take several hours.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume of the formulation needed for the study.
-
Prepare the suspension: Gradually add the this compound powder to the 0.5% CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Homogenize: For a more uniform and stable suspension, it is recommended to homogenize the mixture using a sonicator or a mechanical homogenizer.
-
Storage: Store the prepared suspension at 4°C and protect from light. It is advisable to prepare fresh suspensions regularly, for example, weekly. Always vortex the suspension thoroughly before each administration.
Intraperitoneal Injection Formulation
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the inhibitor is completely dissolved.
-
Prepare the final formulation: In a sterile tube, combine the following components in the specified order, mixing well after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% sterile saline (0.9% NaCl)
-
-
Final Concentration: The final concentration of this compound in this formulation should be adjusted based on the desired dose and the injection volume per mouse.
-
Storage: This formulation should be prepared fresh before each use.
In Vivo Xenograft Study Workflow
A typical workflow for an in vivo xenograft study is outlined below.
Caption: Workflow for a typical in vivo xenograft study.
Signaling Pathways
Understanding the FGFR3 signaling pathway is crucial for interpreting experimental results. This compound is designed to inhibit the kinase activity of FGFR3, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and differentiation.
FGFR3 Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
Caption: Simplified diagram of the FGFR3 signaling pathway.
References
- 1. Drug-sensitive FGFR3 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of fibroblast growth factor receptor 3-specific immunotoxins in a xenograft mouse model of bladder carcinoma is mediated by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel FGFR3-binding peptide inhibits FGFR3 signaling and reverses the lethal phenotype of mice mimicking human thanatophoric dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-sensitive FGFR3 mutations in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. JCI - Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer [jci.org]
- 7. A validated mathematical model of FGFR3-mediated tumor growth reveals pathways to harness the benefits of combination targeted therapy and immunotherapy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide: Fgfr3-IN-1 versus Erdafitinib in Bladder Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a well-validated therapeutic target in bladder cancer, with activating mutations and fusions of the FGFR3 gene driving oncogenesis in a significant subset of urothelial carcinomas.[1][2] This has led to the development of targeted inhibitors aimed at blocking the dysregulated FGFR3 signaling pathway. Erdafitinib (Balversa™), a potent pan-FGFR tyrosine kinase inhibitor, has received FDA approval for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[3][4] Fgfr3-IN-1 is a research compound identified as an inhibitor of FGFRs. This guide provides a comparative overview of this compound and erdafitinib, focusing on their performance in bladder cancer cells, supported by available experimental data.
Disclaimer: Publicly available experimental data on this compound in bladder cancer cell lines is limited. The following comparison is based on available biochemical data for this compound and a more extensive set of preclinical data for the FDA-approved drug, erdafitinib.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both this compound and erdafitinib are small molecule inhibitors that target the ATP-binding pocket of the intracellular kinase domain of FGFRs.[1][5] By blocking the kinase activity, these inhibitors prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1] These pathways, when constitutively activated by aberrant FGFR3, drive key tumorigenic processes such as cell proliferation, survival, and differentiation.[1]
Data Presentation: A Comparative Analysis
Quantitative data is crucial for the objective comparison of inhibitor performance. The following tables summarize the available biochemical and cell-based assay data for this compound and erdafitinib.
Table 1: Biochemical Inhibitory Activity (IC50)
This table presents the half-maximal inhibitory concentration (IC50) of each compound against isolated FGFR kinase enzymes. Lower values indicate greater potency.
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Data Source |
| This compound | 40 | 5.1 | 12 | Not Available | MedChemExpress |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 5.7 | Janssen |
Note: The data for this compound is from a commercial vendor and has not been independently published in a peer-reviewed journal. The erdafitinib data is from the manufacturer, Janssen.
Table 2: Cell-Based Inhibitory Activity in Bladder Cancer Cell Lines (IC50)
This table showcases the IC50 values for the inhibition of cell viability/proliferation in bladder cancer cell lines known to harbor FGFR3 alterations.
| Compound | Cell Line | FGFR3 Alteration | IC50 (nM) | Data Source |
| This compound | Not Available | Not Available | Not Available | No published data found |
| Erdafitinib | RT112 | FGFR3-TACC3 Fusion | ~10 | ResearchGate[6] |
| Erdafitinib | RT4 | FGFR3-TACC3 Fusion | ~10 | ResearchGate[6] |
| Erdafitinib | SW780 | FGFR3-BAIAP2L1 Fusion | Not specified, but sensitive | ResearchGate |
As indicated, there is a lack of publicly available data on the effect of this compound on the viability of bladder cancer cells. In contrast, erdafitinib has demonstrated potent inhibition of proliferation in bladder cancer cell lines with FGFR3 fusions.[6]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to scientific research. Below are representative protocols for key experiments used to evaluate FGFR inhibitors in bladder cancer cells.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against FGFR kinases.
Materials:
-
Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
ATP and a suitable kinase substrate (e.g., poly(E,Y)4:1).
-
Test compounds (this compound, erdafitinib) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at the desired concentrations in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT or WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of FGFR inhibitors on the viability of bladder cancer cells.
Materials:
-
Bladder cancer cell lines (e.g., RT112, SW780, JMSU1).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (this compound, erdafitinib) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.
-
Solubilization solution (for MTT assay).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the bladder cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of FGFR Signaling
This technique is used to detect and quantify the levels of specific proteins involved in the FGFR signaling pathway, particularly their phosphorylation status, which indicates activation.
Objective: To assess the inhibitory effect of this compound and erdafitinib on the FGFR signaling pathway in bladder cancer cells.
Materials:
-
Bladder cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture bladder cancer cells and treat them with the test compounds or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Erdafitinib is a well-characterized, FDA-approved pan-FGFR inhibitor with demonstrated preclinical and clinical activity in bladder cancer harboring FGFR alterations.[7][8] Its mechanism of action and effects on bladder cancer cells are supported by a substantial body of scientific literature.
This compound, based on available vendor data, shows potent biochemical inhibition of FGFR1, 2, and 3. However, a comprehensive comparison with erdafitinib is significantly hampered by the lack of published data on its activity in bladder cancer cell lines. Without cell-based IC50 values and confirmation of its ability to inhibit the FGFR signaling pathway in a cellular context, its potential as a therapeutic agent for bladder cancer remains speculative.
For researchers in the field, this compound may serve as a useful tool for in vitro studies of FGFR signaling. However, for drug development professionals, erdafitinib represents the current benchmark for FGFR-targeted therapy in bladder cancer, with a clear path of clinical development and proven efficacy. Further research is required to elucidate the cellular and in vivo activity of this compound to enable a more direct and meaningful comparison with clinically validated inhibitors like erdafitinib.
References
- 1. The roles of FGFR3 and c-MYC in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Clinical and genomic landscape of FGFR3-altered urothelial carcinoma and treatment outcomes with erdafitinib: a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors [frontiersin.org]
- 5. Role of FGFR3 in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erdafitinib vs Chemotherapy in Patients With Advanced or Metastatic Urothelial Cancer With Select FGFR Alterations: Subgroups From the Phase 3 THOR Study - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
A Comparative Guide to FGFR Inhibitor Selectivity: Spotlight on Pemigatinib
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides a detailed analysis of the selectivity of pemigatinib, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), and outlines the standard experimental methodologies used to determine kinase inhibitor selectivity.
While a direct comparison with the investigational inhibitor Fgfr3-IN-1 is not feasible due to the limited publicly available data for this compound, this guide will use pemigatinib as a case study to illustrate the key aspects of a comprehensive selectivity profile. The principles and methods described herein are broadly applicable to the evaluation of any kinase inhibitor, including this compound.
Pemigatinib: A Profile in Selective FGFR Inhibition
Pemigatinib (INCB054828) is an orally bioavailable and selective inhibitor of FGFR isoforms 1, 2, and 3.[1][2] Alterations in FGFR signaling, including mutations, fusions, and amplifications, are known drivers in various cancers, making selective FGFR inhibitors like pemigatinib a critical area of oncology research.[3]
Biochemical Potency and Selectivity
The primary mechanism of pemigatinib is the competitive inhibition of ATP binding to the kinase domain of FGFRs.[1] Enzymatic assays are crucial for determining the potency of an inhibitor against its intended targets. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
As demonstrated in the table below, pemigatinib shows high potency against FGFR1, FGFR2, and FGFR3, with significantly less activity against FGFR4.[1][2] This balanced and potent inhibition of the three main FGFR isoforms, coupled with relative sparing of FGFR4, is a distinguishing feature of its selectivity profile.[1]
Table 1: Biochemical IC50 Values of Pemigatinib Against FGFR Family Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 0.4[1][2] |
| FGFR2 | 0.5[1][2] |
| FGFR3 | 1.0[1] |
| FGFR4 | 30[1][2] |
Data represents the mean from multiple independent experiments.
Beyond the FGFR family, comprehensive kinase panel screening is essential to assess off-target effects. Pemigatinib has been profiled against a broad panel of non-FGFR kinases, demonstrating high selectivity. For instance, in a panel of 56 kinases, only a few, such as KDR (VEGFR2) and c-KIT, were inhibited with an IC50 value below 1,000 nM, and these were still significantly higher than the IC50 values for FGFR1-3.[4]
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies. Below are outlines of common protocols used in the field.
Biochemical Kinase Assays (IC50 Determination)
Biochemical assays are performed in a cell-free system using recombinant kinase enzymes. These assays directly measure the inhibitor's effect on the kinase's enzymatic activity.
General Protocol Outline:
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., FGFR1, FGFR2, FGFR3, FGFR4).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or coupled to a detection system.
-
Test inhibitor (e.g., pemigatinib) at various concentrations.
-
Assay buffer containing necessary ions and cofactors (e.g., MgCl₂, MnCl₂, DTT).
-
Assay plates (e.g., 384-well plates).
-
-
Assay Procedure:
-
A dilution series of the test inhibitor is prepared.
-
The recombinant kinase, substrate, and inhibitor are combined in the assay plate wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radiometric assays, such as those using luminescence (e.g., ADP-Glo™ Kinase Assay), the amount of ADP produced is measured.[5]
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Assays
Cellular assays are critical for confirming that the inhibitor can effectively target the kinase within a biological context. These assays measure the downstream effects of kinase inhibition in living cells.
General Protocol Outline:
-
Cell Lines:
-
Select cell lines with known FGFR alterations (e.g., amplifications, fusions, or activating mutations) that are dependent on FGFR signaling for their growth and survival.
-
Include control cell lines that lack these FGFR alterations.
-
-
Assay Procedure (e.g., Cell Viability Assay):
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
The concentration of inhibitor that causes a 50% reduction in cell growth (GI50) is calculated. A potent and selective inhibitor is expected to have low GI50 values in FGFR-dependent cell lines and much higher values in control cell lines.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of FGFR inhibition and the methods used for its characterization, the following diagrams are provided.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. Pemigatinib serves as an excellent example of a highly selective FGFR inhibitor, with potent activity against FGFR1, 2, and 3, and a favorable profile against off-target kinases. The experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity. As new inhibitors like this compound emerge, the application of these well-established protocols will be essential for characterizing their activity and potential clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure of FGFR3 transmembrane domain dimer: implications for signaling and human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Fgfr3-IN-1 vs. Infigratinib: A Comparative Guide on Potency for Researchers
In the landscape of targeted therapies, particularly those aimed at fibroblast growth factor receptor 3 (FGFR3), two small molecule inhibitors, Fgfr3-IN-1 and infigratinib, are notable for their roles in preclinical and clinical research. This guide provides a detailed comparison of their potency, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Potency Comparison
The inhibitory potential of this compound and infigratinib against FGFR3 has been quantified using the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness. The available data indicates a significant difference in their potency.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | FGFR3 | 12 | Cell-free assay |
| FGFR1 | 40 | Cell-free assay | |
| FGFR2 | 5.1 | Cell-free assay | |
| Infigratinib | FGFR3 | 1.0 | Cell-free assay[1][2][3][4][5][6][7] |
| FGFR1 | 0.9 | Cell-free assay[2][3][4] | |
| FGFR2 | 1.4 | Cell-free assay[2][3][4] | |
| FGFR3 (K650E mutant) | 4.9 | Not Specified[1][2][3][6] |
Based on these findings, infigratinib demonstrates approximately 12-fold greater potency in inhibiting wild-type FGFR3 in cell-free assays compared to this compound. Infigratinib (also known as BGJ398) is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3 with IC50 values of 0.9 nM, 1.4 nM, and 1 nM, respectively, in cell-free assays.[4] It is over 40-fold more selective for these receptors compared to FGFR4 and VEGFR2.[4] this compound shows IC50 values of 40 nM, 5.1 nM, and 12 nM for FGFR1, 2, and 3, respectively.[8]
Experimental Protocols
The determination of IC50 values relies on precise experimental methodologies. Below are summaries of the typical protocols used for assessing the potency of these inhibitors.
Radiometric Kinase Assay (Cell-Free)
This assay quantifies the enzymatic activity of purified FGFR3 kinase domain in the presence of an inhibitor.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing purified recombinant FGFR3 kinase domain, a synthetic substrate (e.g., poly(Glu, Tyr) 4:1), and ATP, with one of the components, typically ATP, being radiolabeled (e.g., γ-³³P-ATP).
-
Inhibitor Addition : this compound or infigratinib is serially diluted and added to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature for a specified period (e.g., 10 minutes) to allow for the kinase reaction to proceed.[4]
-
Termination and Measurement : The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP, often using a filter-binding method.[4] The amount of incorporated radioactivity in the substrate is then measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This method assesses the inhibitor's ability to suppress the growth of cancer cell lines that are dependent on FGFR3 signaling.
-
Cell Culture : Human cancer cell lines with known FGFR3 alterations (e.g., mutations or fusions) are cultured in appropriate media.
-
Inhibitor Treatment : The cells are treated with various concentrations of this compound or infigratinib for a set duration (e.g., 48 or 72 hours).[4][9]
-
Viability Assessment : Cell viability is measured using a colorimetric or luminescent assay, such as the Bright-Glo assay, which quantifies ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to a control (e.g., DMSO-treated cells), and the IC50 value is derived from the resulting dose-response curve.[4]
FGFR3 Signaling Pathway
FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and undergoes autophosphorylation.[10] This activation initiates several downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[11][12][13] Infigratinib acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain and preventing this autophosphorylation and subsequent downstream signaling.[14][15] Key pathways affected include the RAS-MAPK and PI3K-AKT pathways.[15][16]
Caption: FGFR3 signaling pathway and points of inhibition.
Conclusion
The data presented clearly indicates that infigratinib is a more potent inhibitor of FGFR3 than this compound in in vitro assays. This difference in potency is a critical factor for consideration in the design and interpretation of studies investigating the therapeutic potential of FGFR3 inhibition. Researchers should select the inhibitor that best suits the specific requirements and sensitivity of their experimental models.
References
- 1. SUN-087 FGFR-Selective Tyrosine Kinase Inhibitors, Such as Infigratinib, Show Potency and Selectivity for FGFR3 at Pharmacologically Relevant Doses for the Potential Treatment of Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 3. Portico [access.portico.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 7. qedtx.com [qedtx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 12. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 13. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 14. What is Infigratinib used for? [synapse.patsnap.com]
- 15. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of FGFR3 actions in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr3-IN-1 and Congeners: A Comparative Analysis of Selectivity for FGFR3 Over VEGFR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of fibroblast growth factor receptor 3 (FGFR3) inhibitors, with a focus on Fgfr3-IN-1 and its analogs, against vascular endothelial growth factor receptor 2 (VEGFR2). Understanding the selectivity profile of these inhibitors is critical for developing targeted therapies with improved efficacy and reduced off-target effects. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Selectivity Data
The following table summarizes the in vitro inhibitory activities (IC50) of this compound and a notable analog, Fgfr3-IN-2, against their primary target, FGFR3, and the key off-target kinase, VEGFR2. A higher IC50 value indicates weaker inhibition, and a larger selectivity ratio (IC50 VEGFR2 / IC50 FGFR3) signifies greater selectivity for FGFR3.
| Compound | Target | IC50 (nM) | Selectivity (VEGFR2/FGFR3) | Reference |
| This compound | FGFR1 | 40 | - | [1] |
| FGFR2 | 5.1 | - | [1] | |
| FGFR3 | 12 | - | [1] | |
| VEGFR2 | Not Reported | - | ||
| Fgfr3-IN-2 | FGFR3 | 4.1 | ~139-fold | [2] |
| VEGFR2 | 570 | [2] |
Signaling Pathways
To appreciate the importance of inhibitor selectivity, it is crucial to understand the distinct signaling pathways regulated by FGFR3 and VEGFR2.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency and selectivity of kinase inhibitors. The following is a generalized protocol for a biochemical kinase assay, based on methodologies commonly used in the field and detailed in the referenced literature for Fgfr3-IN-2.[3]
Biochemical Kinase Inhibition Assay (Example)
This protocol outlines the steps for determining the in vitro inhibitory activity of a compound against FGFR3 and VEGFR2 kinases.
1. Reagents and Materials:
-
Recombinant human FGFR3 kinase domain (purified)
-
Recombinant human VEGFR2 kinase domain (purified)
-
Biotinylated poly(Glu-Tyr) (4:1) peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., Fgfr3-IN-2) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., Streptavidin-conjugated donor and acceptor fluorophores for TR-FRET)
-
384-well assay plates
2. Assay Procedure:
-
Step 1: Reagent Preparation: A master mix containing the kinase and the biotinylated substrate in assay buffer is prepared.
-
Step 2: Compound Addition: The test compounds are serially diluted in DMSO and then further diluted in assay buffer. A small volume of the diluted compound is added to the wells of a 384-well plate.
-
Step 3: Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Step 4: Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Step 5: Reaction Termination and Detection: The reaction is stopped by the addition of a solution containing EDTA and the detection reagents (e.g., TR-FRET pair).
-
Step 6: Detection Incubation: The plate is incubated for a further period (e.g., 30 minutes) at room temperature to allow the detection signal to stabilize.
-
Step 7: Signal Measurement: The signal (e.g., TR-FRET ratio) is measured using a suitable plate reader.
-
Step 8: Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to control wells (containing DMSO only). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
3. Specific Conditions from Kuriwaki et al. (2020) for Fgfr3-IN-2: The inhibitory activities of the compounds were evaluated using a TR-FRET assay.[3] The specific concentrations of kinase, substrate, and ATP would have been optimized for each enzyme to ensure the assay was running under conditions of initial velocity.
Conclusion
The available data highlights the importance of specific chemical modifications in achieving high selectivity for FGFR3 over VEGFR2. While this compound is a potent inhibitor of the FGFR family, the closely related analog, Fgfr3-IN-2, has been demonstrated to possess a superior selectivity profile against VEGFR2.[2] This high selectivity is a desirable characteristic for therapeutic candidates, as it may translate to a better safety profile by minimizing off-target effects related to the inhibition of VEGFR2-mediated angiogenesis. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued development and evaluation of selective FGFR3 inhibitors.
References
- 1. Structure-based drug design, synthesis, and biological evaluation of novel 1,3,5-triazine or pyrimidine derivatives containing benzoyl hydrazine moiety as PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of a Selective FGFR3 Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of a representative selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitor, here exemplified by Infigratinib (BGJ398), with other kinases. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation of this class of targeted therapies.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the progression of various cancers.[1][2] Small molecule inhibitors targeting FGFRs have emerged as a promising therapeutic strategy.[1][3] However, the high degree of conservation within the ATP-binding pocket of kinases presents a challenge in developing truly selective inhibitors. This guide delves into the kinase selectivity profile of Infigratinib (BGJ398), a potent and selective inhibitor of FGFR1, 2, and 3, to illustrate the typical cross-reactivity landscape of a selective FGFR inhibitor.[4]
Kinase Selectivity Profile of Infigratinib (BGJ398)
The following table summarizes the inhibitory activity of Infigratinib against a panel of kinases, providing a quantitative overview of its selectivity. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR3 |
| FGFR1 | 0.9 | ~1.1 |
| FGFR2 | 1.4 | ~1.4 |
| FGFR3 | 1.0 | 1 |
| FGFR4 | >40 | >40 |
| VEGFR2 | >40 | >40 |
| Abl | >1000 | >1000 |
| Fyn | >1000 | >1000 |
| Kit | >1000 | >1000 |
| Lck | >1000 | >1000 |
| Lyn | >1000 | >1000 |
| Yes | >1000 | >1000 |
Data compiled from publicly available sources.[4]
As the data indicates, Infigratinib demonstrates high potency against FGFR1, FGFR2, and FGFR3, with significantly lower activity against FGFR4 and VEGFR2.[4] The inhibitor shows minimal to no activity against a selection of other tyrosine kinases, highlighting its selectivity for the FGFR family.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically achieved through a variety of biochemical assays. These assays can be broadly categorized as either activity assays or binding assays.[5]
Biochemical Kinase Activity Assays
These assays directly measure the catalytic activity of the kinase in the presence of an inhibitor. A common and highly regarded method is the radiometric activity assay .[5]
Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) by the kinase to its substrate.
General Protocol:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), cofactors (e.g., Mg²⁺), and the test inhibitor (at varying concentrations) are incubated together in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of radioisotope-labeled ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto filter paper that binds the substrate, followed by washing steps to remove unbound ATP.[5]
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Other non-radioactive activity assays, such as luminescence-based (e.g., ADP-Glo®, Kinase-Glo®) and fluorescence-based (e.g., TR-FRET) assays, are also widely used due to their high-throughput capabilities and safety advantages.[6][7][8]
Kinome Scanning and Binding Assays
To obtain a broader view of an inhibitor's selectivity, it is often screened against a large panel of kinases in what is known as a kinome scan . These screens can utilize activity-based assays or binding assays.
Binding Assays: These assays measure the direct interaction between the inhibitor and the kinase's ATP-binding site.[5] One such method is the KinomeScan™ platform , which is a competition binding assay.
Principle: A test compound is profiled against a large panel of human kinases. The amount of the test compound that binds to each kinase is measured relative to a known, immobilized ligand.
General Workflow:
-
Immobilization: A proprietary ligand that binds to the active site of a diverse range of kinases is immobilized on a solid support.
-
Competition: The test inhibitor and a specific kinase from the panel are added to the immobilized ligand. The test inhibitor competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the solid support is quantified, typically using a sensitive detection method like quantitative PCR (qPCR) with DNA-tagged kinases.
-
Selectivity Profile: The results are expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound, providing a comprehensive selectivity profile across the kinome.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of FGFR3 inhibition and the general process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: FGFR3 signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor profiling.
By understanding the cross-reactivity profile and the methodologies used to determine it, researchers can make more informed decisions in the development and application of selective kinase inhibitors like those targeting FGFR3. The data presented for Infigratinib serves as a valuable benchmark for evaluating the selectivity of other FGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR3 - My Cancer Genome [mycancergenome.org]
- 3. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Validating FGFR3 Target Engagement in Cells: A Comparative Guide to Fgfr3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fgfr3-IN-1 with other selective FGFR inhibitors for validating target engagement in cellular assays. We present a detailed analysis of available experimental data, protocols for key validation techniques, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most appropriate tool for your research needs.
Introduction to FGFR3 and Target Engagement
The Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling, through mutations, fusions, or overexpression, is a known driver in various cancers, particularly bladder cancer.[2][3][4] Therefore, FGFR3 has emerged as a significant therapeutic target.
Validating that a small molecule inhibitor directly binds to and inhibits its intended target within a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, provides confidence that the observed cellular phenotype is a direct result of the inhibitor's action on the target. Key methods to demonstrate target engagement for FGFR3 inhibitors include assessing the direct binding of the compound to FGFR3 and measuring the inhibition of its downstream signaling pathways.
Compound Profiles and Performance Data
This section compares the biochemical and cellular activities of this compound against other well-characterized FGFR inhibitors. The data presented is compiled from various studies and should be interpreted within the context of the specific experimental conditions outlined.
Table 1: Biochemical Potency of FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference Cell-Free Assay |
| This compound | 40 | 5.1 | 12 | - | Not Specified |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | Cell-free kinase assay |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | Cell-free kinase assay[5] |
| Erdafitinib | - | - | - | - | Pan-FGFR inhibitor |
Table 2: Cellular Activity of FGFR Inhibitors
| Compound | Cell Line | Assay | Cellular Potency (IC50/EC50) | Downstream Effect |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified |
| AZD4547 | KM12(Luc) | Western Blot | ~100 nM | Complete inhibition of p-MEK1/2 and p-ERK at 0.1 µM[6] |
| Infigratinib (BGJ398) | RT112, RT4, SW780, JMSU1 | Proliferation Assay | 5 nM, 30 nM, 32 nM, 15 nM respectively | Inhibition of FGFR autophosphorylation and downstream signaling[5] |
| Erdafitinib | A549 | Western Blot | - | Inhibition of p-AKT, p-VEGFR2, and p-ERK1/2 at 2µM and 4µM[7] |
Key Experimental Methodologies for Target Engagement
Validating FGFR3 target engagement in cells can be achieved through several robust experimental techniques. Below are detailed protocols for two primary methods: the Cellular Thermal Shift Assay (CETSA) for direct target binding and Western blotting for downstream signaling inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture bladder cancer cells with known FGFR3 alterations (e.g., RT112, SW780) to 80-90% confluency.[2]
-
Treat cells with varying concentrations of the FGFR3 inhibitor (e.g., this compound) or DMSO as a vehicle control for 1-2 hours at 37°C.
-
-
Heat Shock:
-
After treatment, wash the cells with PBS and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by a cooling step to room temperature.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble FGFR3:
-
Analyze the soluble protein fraction by Western blotting using an anti-FGFR3 antibody.
-
Quantify the band intensities to determine the amount of soluble FGFR3 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Downstream Signaling
This method indirectly validates target engagement by measuring the inhibition of phosphorylation of key downstream signaling molecules in the FGFR3 pathway, such as ERK and AKT.[11][12]
Experimental Protocol:
-
Cell Culture and Serum Starvation:
-
Plate bladder cancer cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
-
Inhibitor Treatment and Ligand Stimulation:
-
Pre-treat the serum-starved cells with various concentrations of the FGFR3 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a ligand that activates FGFR3, such as FGF1 or FGF2, for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-FGFR3, total FGFR3, p-ERK1/2, total ERK1/2, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of downstream targets in the presence of the inhibitor demonstrates target engagement.
-
Visualizing Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. A place for precision medicine in bladder cancer: targeting the FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast Growth Factor Receptor 3 is a Rational Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FGFR3-TACC3 fusion proteins act as naturally occurring drivers of tumor resistance by functionally substituting for EGFR/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Fgfr3-IN-1 and Alternative Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Potency of FGFR3 Inhibitors
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that, when dysregulated through mutations, fusions, or amplification, can drive the growth of various cancers, particularly bladder cancer, cholangiocarcinoma, and gastric cancer. This has made FGFR3 a prime target for therapeutic intervention. Fgfr3-IN-1 is a potent inhibitor of the FGFR family. This guide provides a comparative overview of the preclinical efficacy of this compound and other notable FGFR inhibitors—Infigratinib, Pemigatinib, and Erdafitinib—across a range of cancer cell lines.
Comparative Efficacy of FGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cancer Type | Cell Line | This compound IC50 (nM) | Infigratinib (BGJ398) IC50 (nM) | Pemigatinib IC50 (nM) | Erdafitinib (JNJ-42756493) IC50 (nM) |
| Bladder Cancer | RT112 (FGFR3-TACC3 fusion) | No data available | ~2.0[1] | ~4.0 | 13.2[2] |
| Bladder Cancer | SW780 (FGFR3-BAIAP2L1 fusion) | No data available | No data available | No data available | No data available |
| Cholangiocarcinoma | CCLP-1 (FGFR2 fusion) | No data available | 8.0[3] | No data available | No data available |
| Gastric Cancer | KATO III (FGFR2 amplification) | No data available | No data available | 3.0 (for p-FGFR2)[4] | 22.1[2] |
| Endometrial Cancer | MFE-296 (FGFR2 mutant) | No data available | Potent inhibition[5] | No data available | No data available |
| Murine Pro-B Cells | Ba/F3 (Engineered with FGFR3-TACC3) | No data available | No data available | No data available | Low nM range[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR3 signaling pathway and a typical experimental workflow for determining cell viability.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
FGFR inhibitors (this compound, Infigratinib, Pemigatinib, Erdafitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the FGFR inhibitors in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blotting for FGFR Signaling Pathway Analysis
This protocol is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway, providing insight into the inhibitor's mechanism of action.
Materials:
-
Cancer cell lines
-
FGFR inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the FGFR inhibitor at various concentrations for a specified time. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target proteins. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
This guide provides a foundational comparison of this compound and its alternatives based on available preclinical data. Further in-house, head-to-head studies under consistent experimental conditions are recommended for a more definitive comparison of their efficacy in specific cancer cell lines of interest.
References
- 1. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FGFR Pathways in Gastrointestinal Cancers: New Frontiers of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A place for precision medicine in bladder cancer: targeting the FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fgfr3-IN-1
Effective management of chemical waste is paramount for laboratory safety and environmental protection. For researchers and drug development professionals utilizing Fgfr3-IN-1, a potent fibroblast growth factor receptor (FGFR) inhibitor, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials, ensuring compliance and minimizing risk.
This compound is a small molecule inhibitor used in cancer research, particularly in studies related to bladder cancer.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for the disposal of chemical and pharmaceutical waste must be followed. As with many novel chemical entities, this compound should be treated as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound, both in its pure form and in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental contact:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if irritation or other symptoms persist.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste involves a multi-step process of segregation, collection, and labeling. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
-
Segregate Waste Streams: At the point of generation, separate waste into distinct categories:
-
Unused or Expired this compound: Pure, unadulterated compound.
-
Contaminated Solid Waste: Items such as gloves, pipette tips, vials, and absorbent paper that have come into direct contact with this compound.
-
Contaminated Liquid Waste: Solutions containing this compound, including experimental media, buffer solutions, and solvent washes.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.
-
-
Proper Waste Collection:
-
Solid and Unused Compound Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. This container should be kept closed when not in use.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Ensure the container material is appropriate for the solvents used (e.g., glass or polyethylene). Do not overfill containers; leave adequate headspace for expansion.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents present in the waste stream (e.g., DMSO, methanol). The date of accumulation should also be clearly visible.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure secondary containment is in place to prevent spills.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional, local, state, and federal regulations.
Experimental Context: Waste Generation in this compound Protocols
This compound is typically used in cell-based assays and biochemical kinase assays to investigate its inhibitory effects on FGFR3 signaling pathways. Common experimental procedures that generate this compound waste include:
-
Cell Culture Experiments: Treating cancer cell lines with various concentrations of this compound dissolved in a solvent like DMSO. This generates contaminated culture media, cell lysates, and plasticware.
-
Western Blotting: Analyzing protein expression in cells treated with this compound, leading to contaminated gels, membranes, and buffer solutions.
-
Kinase Assays: In vitro assays to determine the IC50 of this compound, which involve handling the pure compound and generating contaminated assay plates and solutions.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, general guidelines for chemical waste apply. The following table summarizes key quantitative considerations:
| Parameter | Guideline | Source |
| Trace Contamination Threshold | Less than 3% of the original container's volume for trace chemotherapy waste. | Daniels Health[2] |
| RCRA Hazardous Waste | Approximately 5-10% of pharmaceutical products may be classified as RCRA hazardous waste. | Stericycle[3] |
It is best practice to treat all this compound waste as hazardous, regardless of concentration, to ensure the highest level of safety and compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
